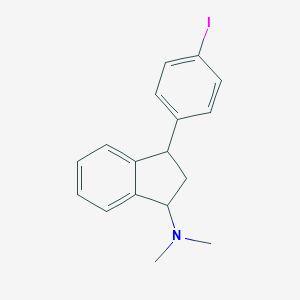
Aqua-ceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetyloxypropyl glyceryl methoxypropyl myristamide is a synthetic compound known for its surfactant properties. It is commonly used in cosmetic and personal care products due to its ability to enhance the texture and stability of formulations. The compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cetyloxypropyl glyceryl methoxypropyl myristamide involves several steps. The process typically starts with the reaction of myristic acid with glycidol to form glyceryl myristate. This intermediate is then reacted with cetyloxypropylamine and methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of cetyloxypropyl glyceryl methoxypropyl myristamide is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or crystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Cetyloxypropyl glyceryl methoxypropyl myristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Cetyloxypropyl glyceryl methoxypropyl myristamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the bioavailability of active ingredients.
Industry: The compound is widely used in the formulation of cosmetics, personal care products, and detergents for its emulsifying and stabilizing properties.
Mécanisme D'action
The mechanism of action of cetyloxypropyl glyceryl methoxypropyl myristamide involves its interaction with lipid bilayers and proteins. The compound’s hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations. Additionally, the hydrophilic head interacts with proteins, potentially altering their function and stability.
Comparaison Avec Des Composés Similaires
Cetyloxypropyl glyceryl methoxypropyl myristamide is unique due to its specific combination of hydrophobic and hydrophilic groups, which provides excellent surfactant properties. Similar compounds include:
Glyceryl monostearate: Another surfactant used in cosmetics and pharmaceuticals.
Cetyl alcohol: Commonly used as an emulsifier and thickening agent.
Stearic acid: Used in the production of soaps and detergents.
Compared to these compounds, cetyloxypropyl glyceryl methoxypropyl myristamide offers enhanced stability and emulsifying properties, making it a preferred choice in various applications.
Propriétés
Numéro CAS |
185740-18-5 |
|---|---|
Formule moléculaire |
C40H81NO6 |
Poids moléculaire |
672.1 g/mol |
Nom IUPAC |
N-[2-(2,3-dihydroxypropoxy)-3-hexadecoxypropyl]-N-(3-methoxypropyl)tetradecanamide |
InChI |
InChI=1S/C40H81NO6/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-33-46-37-39(47-36-38(43)35-42)34-41(31-29-32-45-3)40(44)30-27-25-23-21-19-15-13-11-9-7-5-2/h38-39,42-43H,4-37H2,1-3H3 |
Clé InChI |
KHWYIJAORSAUBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)




![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)




![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

![4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one](/img/structure/B65638.png)
